molecular formula C13H14N2O B13605580 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13605580
M. Wt: 214.26 g/mol
InChI Key: FFKBIYAPFUIIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The butenyl and methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-(But-3-en-1-yl)-8-methylquinazolin-4-one
  • 2-(But-3-en-1-yl)-3,4-dihydroquinazolin-4-one
  • 8-Methyl-3,4-dihydroquinazolin-4-one

Comparison: Compared to these similar compounds, 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the butenyl and methyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-but-3-enyl-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C13H14N2O/c1-3-4-8-11-14-12-9(2)6-5-7-10(12)13(16)15-11/h3,5-7H,1,4,8H2,2H3,(H,14,15,16)

InChI Key

FFKBIYAPFUIIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)CCC=C

Origin of Product

United States

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